N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)methanesulfonamide is a sulfonamide derivative featuring a bifuran-methyl group attached to the sulfonamide nitrogen. Its synthesis involves coupling reactions, as exemplified by the preparation of structurally related compounds like N-([2,2′-bifuran]-5-ylmethyl)-4-methyl-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide (1m), which is synthesized via gold(I)-catalyzed reactions with a 70% yield and a melting point of 84–86°C . The bifuran moiety contributes to its electronic and structural properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-16(12,13)11-7-8-4-5-10(15-8)9-3-2-6-14-9/h2-6,11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBRBSPUBWNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide typically involves the reaction of 2,2’-bifuran-5-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final sulfonamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The bifuran moiety enhances the compound’s binding affinity and specificity by providing additional interactions with the target enzyme .
Comparison with Similar Compounds
Structural and Electronic Properties
Polarizability and π-Linker Effects
The bifuran group in this compound enhances polarizability compared to other π-linkers. For instance:
- DPTM-5 (5,5′-dimethyl-2,2′-bifuran linker): Polarizability = 677.51 a.u.
- DPTM-1 (furo[3,2-b]furan linker): Polarizability = 663.48 a.u.
- DPTM-3 (oxazolo[5,4-d]oxazole linker): Polarizability = 640.19 a.u.
The bifuran linker in N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide likely confers higher polarizability than oxazole- or benzofuran-based analogs, influencing charge transfer and optoelectronic behavior .
Substituent Effects
Methanesulfonamide derivatives with different aryl groups exhibit distinct properties:
- N-(2-Furylmethyl)methanesulfonamide : Detected in catalytic processes (e.g., supercritical water gasification), suggesting stability under harsh conditions .
The bifuran-methyl group in the target compound may improve conjugation and metabolic stability compared to simpler furan or phenyl derivatives.
Yields and Reaction Conditions
- N-([2,2′-Bifuran]-5-ylmethyl)-4-methyl-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide (1m) : Synthesized in 70% yield via gold(I)-catalyzed reactions at room temperature .
- 3,3'-Dibromo-2,2'-bifuran : A precursor synthesized via bromination of 2,2'-bifuran, highlighting the reactivity of the bifuran core .
Comparatively, sulfonamides with single furan groups (e.g., 5-bromofuran-2-sulfonyl chloride derivatives) are synthesized via chlorosulfonic acid reactions but lack the conjugation benefits of bifuran .
Catalytic and Stability Profiles
- Bifuran derivatives are absent in catalytic byproducts (e.g., nickel-catalyzed gasification), likely due to their conversion into smaller molecules, suggesting reactivity under reductive conditions .
- In contrast, mono-furan sulfonamides like N-(2-furylmethyl)methanesulfonamide persist in trace amounts, indicating greater stability .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide (N-BFMS) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of N-BFMS, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
N-BFMS incorporates a bifuran moiety linked to a methanesulfonamide group. The bifuran structure is known for its ability to participate in various chemical reactions, while the methanesulfonamide group is recognized for its biological activity, particularly in enzyme inhibition.
The mechanism of action of N-BFMS involves its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : N-BFMS has been investigated for its potential to inhibit various enzymes. The sulfonamide group may form hydrogen bonds with amino acid residues in active sites, thereby blocking substrate access and inhibiting enzymatic activity.
- Antimicrobial Activity : Preliminary studies suggest that N-BFMS may exhibit activity against certain bacterial strains. The bifuran moiety might enhance the compound's ability to penetrate bacterial membranes, facilitating its antimicrobial effects.
Anticancer Potential
N-BFMS has been evaluated for anticancer properties in preclinical studies. Compounds with similar methanesulfonamide groups have shown promise in inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis and cancer cell proliferation. For example, a related compound demonstrated an IC50 value of 1.12 nM against HMG-CoA reductase, indicating potent inhibitory effects .
Table 1: Summary of Biological Activities of N-BFMS and Related Compounds
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with N-BFMS. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of N-BFMS.
- Mechanistic Studies : Detailed investigations into the specific molecular interactions between N-BFMS and its biological targets.
- Clinical Trials : If preclinical results are promising, progressing towards clinical trials to evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
